molecular formula C20H18N2O4S2 B2524145 (Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868147-88-0

(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No. B2524145
CAS RN: 868147-88-0
M. Wt: 414.49
InChI Key: RKGAERVGMFSZSN-WQRHYEAKSA-N
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Description

The compound "(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide" is a derivative of thiazolidine, a class of compounds known for their significant medicinal properties. Thiazolidines have been the subject of extensive research due to their potential therapeutic applications. The compound is closely related to the thiazolidine derivatives studied in the provided papers, which include (Z)-N-(4-Methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide (MPOA) and other oxothiazolidin-2-ylidene acetamides .

Synthesis Analysis

Although the provided papers do not detail the synthesis of the exact compound , they do discuss the synthesis of closely related thiazolidine derivatives. For instance, A. Galushchinskiy et al. synthesized a crystal structure of a thiazolidine derivative and studied its properties . The synthesis of such compounds typically involves the formation of the thiazolidine ring and subsequent modifications to introduce various substituents that can alter the compound's biological activity and physical properties.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been analyzed using quantum chemical calculations, including Density Functional Theory (DFT) methods with 6-311++G(d,p) basis sets . These studies provide insights into the geometrical structure of the compounds, which is crucial for understanding their reactivity and interaction with biological targets. The molecular structure is also compared with related structures to highlight similarities and differences that may influence biological activity .

Chemical Reactions Analysis

The reactivity of thiazolidine derivatives can be inferred from studies on their molecular electrostatic potential surfaces and various reactivity parameters . These analyses help to explain the reactive nature of the compounds, which is important for predicting how they might interact with other molecules in a biological system. The frontier molecular orbitals (FMOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key factors in determining the sites and likelihood of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are closely related to their molecular structure. The electronic properties, vibrational wave numbers, and dipole moments have been calculated to provide a comprehensive understanding of the compounds . The HOMO-LUMO energy gap, in particular, confirms the occurrence of charge transformation within the molecule, which can influence its chemical stability and reactivity. The theoretical infrared (IR) spectrum for the title compound has also been calculated, which is useful for experimental characterization and confirmation of the synthesized compound's structure.

Scientific Research Applications

Environmental Degradation and Pharmacokinetics

One study focuses on the degradation pathways and environmental impact of acetaminophen, a well-known pharmaceutical compound that shares a functional group (acetamide) with the compound . This research outlines the advanced oxidation processes used to degrade acetaminophen in aquatic environments, highlighting the generation of various by-products and their biotoxicity (Qutob et al., 2022). Such studies are crucial for understanding the environmental behavior of pharmaceutical compounds and developing methods to mitigate their impact.

Pharmacological Activities

Research on thiazolidinones, a core structure related to the compound of interest, reveals significant biological activities. Thiazolidinones have been explored for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities. These compounds are synthesized through various methods and tested for their efficacy in different disease models, indicating the potential for new therapeutic agents (Pandey et al., 2011).

Antioxidant Capacity

The study of antioxidants, including methods to determine their activity, such as through the ABTS/PP decolorization assay, is relevant for understanding the chemical behavior of compounds with potential antioxidant properties. Such methodologies are essential for screening compounds for their ability to scavenge free radicals, which is a valuable trait in pharmaceutical and nutritional research (Ilyasov et al., 2020).

Therapeutic Research and Drug Development

Studies on specific drug classes, such as sedative hypnotics like Zaleplon and antiepileptic agents featuring α-substituted lactams and acetamides, demonstrate the ongoing research into novel therapeutic agents. These studies highlight the synthesis, pharmacokinetics, and pharmacodynamics of compounds that share structural or functional similarities with the compound of interest, underscoring the breadth of research applications in drug discovery and development (Heydorn, 2000; Krivoshein, 2020).

properties

IUPAC Name

N-[4-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-3-26-17-10-13(4-9-16(17)24)11-18-19(25)22(20(27)28-18)15-7-5-14(6-8-15)21-12(2)23/h4-11,24H,3H2,1-2H3,(H,21,23)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGAERVGMFSZSN-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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